Cas no 106114-42-5 (1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-)

1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl- structure
106114-42-5 structure
Product Name:1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-
Numero CAS:106114-42-5
MF:C25H29F2N3O2
MW:441.513473272324
CID:167098
PubChem ID:129198
Update Time:2025-04-19

1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-
    • 3-N-(2-fluoroethyl)spiperone
    • 1,3,8-Triazaspiro(4.5)decan-4-one, 3-(2-fluoroethyl)-8-(4-(4-fluorophenyl)-4-oxobutyl)-1-phenyl-
    • 2-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenyl-2,4,8-triazaspiro[4.5]decan-1-one
    • 3-(2'-Fluoroethyl)spiperone
    • AC1L2V66
    • FESP
    • Fluoroethyl-spiperone
    • FESP, Fluoroethylspiperone
    • 3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • 3-(2-FLUOROETHYL)-8-(4-(4-FLUOROPHENYL)-4-OXOBUTYL)-1-PHENYL-1,3,8-TRIAZASPIRO(4.5)DECAN-4-ONE
    • FBL40PW9PY
    • UNII-FBL40PW9PY
    • 18F-FESP
    • 106114-42-5
    • FLUOROETHYL SPIPERONE
    • DTXSID80147523
    • Inchi: 1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2
    • Chiave InChI: MNARAEXGMVEFDO-UHFFFAOYSA-N
    • Sorrisi: FCCN1CN(C2C=CC=CC=2)C2(C1=O)CCN(CCCC(C1C=CC(=CC=1)F)=O)CC2

Proprietà calcolate

  • Massa esatta: 441.22297
  • Massa monoisotopica: 441.223
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 8
  • Complessità: 639
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 43.9Ų

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 631.9°Cat760mmHg
  • Punto di infiammabilità: 336°C
  • Indice di rifrazione: 1.605
  • PSA: 43.86
  • LogP: 3.83980

1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl- Letteratura correlata

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